7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a quinazolinone core
Preparation Methods
The synthesis of 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps. One common method includes the reductive amination of a precursor compound with a substituted aromatic aldehyde using sodium cyanoborohydride in methanol . The reaction conditions typically involve room temperature and the presence of a catalytic amount of glacial acetic acid . The final product is purified and characterized using techniques such as IR, NMR, and mass spectroscopy .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the methoxyphenyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include sodium cyanoborohydride, glacial acetic acid, potassium permanganate, and hydrogen peroxide . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Biochemistry: It is used in molecular docking studies to understand its binding affinity with different proteins and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects . The compound’s piperazine moiety is crucial for its binding affinity and biological activity .
Comparison with Similar Compounds
Similar compounds include:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a piperazine ring and a methoxyphenyl group, but differs in its core structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine moiety but includes a triazole ring instead of a quinazolinone core.
3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole: This compound features a piperazine ring and a methoxyphenyl group, but with an oxadiazole core.
The uniqueness of 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C23H24N4O5S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |
InChI Key |
DILVMPWNNDYBRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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